molecular formula C11H18N4O2 B2519690 tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate CAS No. 398491-63-9

tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate

Cat. No.: B2519690
CAS No.: 398491-63-9
M. Wt: 238.291
InChI Key: YAHKFZGMKQRTKA-UHFFFAOYSA-N
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Description

tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate: is a heterocyclic compound with a molecular weight of 238.29 g/mol It is characterized by a pyrazolo[3,4-c]pyridine core structure, which is a fused bicyclic system containing both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyrazole derivative with a pyridine derivative in the presence of a base and a suitable solvent . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine: In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also used in the synthesis of specialty chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
  • tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate

Comparison: Compared to similar compounds, tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group.

Properties

IUPAC Name

tert-butyl 3-amino-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)13-14-9(7)12/h4-6H2,1-3H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHKFZGMKQRTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398491-63-9
Record name tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
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